6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a quinoxaline moiety linked to a pyranone structure via an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The quinoxaline and azetidine intermediates are then coupled under specific conditions to form the desired product.
Formation of the Pyranone Structure: The final step involves the formation of the pyranone ring, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction may yield quinoxaline derivatives with reduced functional groups.
Scientific Research Applications
6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoxaline derivatives have shown promise.
Industry: The compound may have applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various biological targets, including enzymes and receptors. The azetidine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share structural similarities with 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are structurally related to the azetidine moiety in the compound.
Pyranone Derivatives: Compounds such as 4-hydroxy-2H-pyran-2-one and 4-methyl-2H-pyran-2-one share structural similarities with the pyranone moiety.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties. This combination of structural features may enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Properties
IUPAC Name |
6-methyl-4-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-6-12(7-17(22)24-11)25-13-9-21(10-13)18(23)16-8-19-14-4-2-3-5-15(14)20-16/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEJYAZTOBULMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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